6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester
Overview
Description
6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester is a heterobifunctional crosslinking reagent that is widely used in bioconjugation reactions. This compound is known for its ability to react with both amine and sulfhydryl groups, making it a versatile tool in the field of biochemistry and molecular biology . It is water-soluble and features a spacer arm of 9.4 angstroms, which provides flexibility in linking various biomolecules .
Mechanism of Action
Target of Action
The primary targets of Sulfo-EMCS are molecules containing primary amines and free sulfhydryl groups . These groups are typically found in proteins, peptides, and other biomolecules .
Mode of Action
Sulfo-EMCS is a heterobifunctional cross-linking reagent . It initially couples to molecules containing primary amines by forming amide bonds . The second coupling is specific for molecules containing free sulfhydryl groups, forming a stable thioether linkage .
Biochemical Pathways
Sulfo-EMCS is widely used in bioconjugation reactions . It enables the attachment of proteins, peptides, or other biomolecules to thiol-containing compounds or surfaces . This can affect various biochemical pathways depending on
Biochemical Analysis
Biochemical Properties
6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester plays a significant role in biochemical reactions. It is typically coupled initially to molecules containing primary amines by amide bonds buffered at pH 7.5 (6.5-8.5) . The second coupling is specific for molecules containing free sulfhydryl by thioether linkage buffered at pH 6.8 (6.5-7.0) . This compound is useful for the preparation of enzyme immunoconjugates and hapten carrier molecule conjugates .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its ability to facilitate the attachment of proteins, peptides, or other biomolecules to thiol-containing compounds This can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its reactivity towards amines and sulfhydryl groups . It can form amide bonds with primary amines and thioether linkages with sulfhydryl groups . These reactions allow it to attach proteins, peptides, or other biomolecules to thiol-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include a pH range of 6.5 to 7.5 to ensure optimal reactivity of the maleimide and N-hydroxysuccinimide ester groups .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester primarily undergoes substitution reactions. The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups to form stable thioether bonds .
Common Reagents and Conditions:
Primary Amines: React with the N-hydroxysuccinimide ester group at pH 7-9.
Sulfhydryl Groups: React with the maleimide group at pH 6.5-7.5.
Major Products:
Amide Bonds: Formed from the reaction with primary amines.
Thioether Bonds: Formed from the reaction with sulfhydryl groups.
Scientific Research Applications
6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester is extensively used in various scientific research applications:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the attachment of proteins, peptides, and other biomolecules to thiol-containing compounds.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic assays.
Industry: Utilized in the production of enzyme immunoconjugates and hapten-carrier molecule conjugates .
Comparison with Similar Compounds
- 6-Maleimidohexanoic Acid N-Hydroxysuccinimide Ester
- 3-Maleimidopropionic Acid N-Hydroxysuccinimide Ester
- 4-Maleimidobutyric Acid N-Hydroxysuccinimide Ester
Uniqueness: 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester is unique due to its water solubility and the presence of a sulfo group, which enhances its reactivity and stability in aqueous solutions. The 9.4 angstrom spacer arm also provides greater flexibility in bioconjugation reactions compared to other similar compounds .
Properties
IUPAC Name |
sodium;1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O9S.Na/c17-10-5-6-11(18)15(10)7-3-1-2-4-13(20)25-16-12(19)8-9(14(16)21)26(22,23)24;/h5-6,9H,1-4,7-8H2,(H,22,23,24);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDXXTLMKGZDPV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N2NaO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401051 | |
Record name | 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215312-86-0 | |
Record name | 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfo-EMCS | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sulfo-EMCS enables protein conjugation through a two-step process. First, its succinimidyl ester group reacts with primary amines (e.g., lysine residues) on a protein, forming a stable amide bond. Second, the maleimide group reacts specifically with sulfhydryl groups (e.g., cysteine residues) on another molecule, forming a stable thioether linkage [, , ]. This method offers several advantages:
A: In a study focusing on developing new chitosan-based materials for tissue engineering, researchers utilized Sulfo-EMCS to covalently conjugate Bovine Serum Albumin (BSA) to chitosan []. Chitosan was modified to introduce sulfhydryl groups, and BSA was modified with Sulfo-EMCS to introduce maleimide groups. The reaction between these two modified molecules resulted in a stable chitosan-BSA conjugate. This method holds promise for developing advanced biomaterials by incorporating growth factors or cell adhesion molecules onto chitosan.
A: The length of the linker in Sulfo-EMCS, represented by the 6-carbon chain, can affect the conjugation efficiency and the properties of the resulting conjugate. A longer linker provides greater flexibility and spatial separation between the conjugated molecules, potentially reducing steric hindrance and improving accessibility for subsequent interactions []. Conversely, shorter linkers may be preferred when a more compact conjugate structure is desired.
ANone: Several techniques can be employed to confirm successful conjugation:
ANone: Despite its advantages, some limitations should be considered:
A: Research highlighted that the efficiency of DNA immobilization and hybridization on silane films is influenced by the underlying surface properties []. Sulfo-EMCS was used as a crosslinker to attach DNA probes to these surfaces. The study found that a rougher surface, achieved by using a thicker multilayer silane film, allowed for higher DNA immobilization densities and improved hybridization efficiency compared to a smoother monolayer film. This difference is attributed to reduced steric hindrance and tighter packing of DNA double helices on the rougher surface.
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